[(2-Bromo-5-chlorophenyl)methyl](1-methoxypropan-2-yl)amine
Description
The compound (2-Bromo-5-chlorophenyl)methylamine is a halogenated arylalkylamine characterized by a 2-bromo-5-chlorophenyl group attached to a methylamine backbone, further substituted with a 1-methoxypropan-2-yl moiety. This structure combines aromatic halogenation (Br and Cl) with an ether-containing alkyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
Molecular Formula |
C11H15BrClNO |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15BrClNO/c1-8(7-15-2)14-6-9-5-10(13)3-4-11(9)12/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
SOYXHBHAWYWKAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves a multi-step process. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of the methoxypropan-2-ylamine group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methylamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Structural Analogues
N-[(2-Bromo-5-chlorophenyl)methyl]cyclopropanamine
- Structure : Replaces the 1-methoxypropan-2-yl group with a cyclopropane ring.
- Molecular Weight : 260.56 g/mol (C₁₀H₁₁BrClN) .
(5-Bromothiophen-2-yl)methyl(1-methoxypropan-2-yl)amine
- Structure: Substitutes the benzene ring with a thiophene ring (C₉H₁₄BrNOS).
- Molecular Weight : 264.18 g/mol .
- Key Differences : The thiophene heterocycle may enhance π-stacking interactions in biological systems but reduce steric bulk compared to the bromo-chlorophenyl group.
[2-Bromo-5-(propan-2-yloxy)phenyl]methyl(methyl)amine
- Structure : Features an isopropoxy group instead of chlorine at the 5-position.
- Key Differences : The isopropoxy group increases steric hindrance and electron-donating effects, which could alter binding affinity in enzyme interactions .
Physicochemical Properties
*Calculated based on formula C₁₁H₁₅BrClNO.
Enzyme Inhibition
- The bromo-chloro substitution likely enhances hydrophobic interactions with the enzyme active site .
- BACE1 Inhibitor Analog: A structurally similar compound, (S)-4-(2,4-difluoro-5-((((R)-1-methoxypropan-2-yl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, showed potent β-secretase (BACE1) inhibition (LCMS m/z 344.4 [M−H⁺]), highlighting the importance of the methoxypropan-2-yl group in enzyme engagement .
Biological Activity
(2-Bromo-5-chlorophenyl)methylamine is a substituted amine with a unique structural profile, characterized by a bromine and chlorine substitution on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in tables for clarity.
Chemical Structure and Properties
The molecular formula of (2-Bromo-5-chlorophenyl)methylamine is C10H12BrClN, with a molecular weight of approximately 265.57 g/mol. Its structure includes:
- A bromine atom at the 2-position.
- A chlorine atom at the 5-position of the phenyl ring.
- A methoxypropan-2-yl amine group.
This specific substitution pattern enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to (2-Bromo-5-chlorophenyl)methylamine exhibit significant anticancer properties. For instance, studies have shown that related brominated compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism often involves binding to tubulin at the colchicine site, inhibiting polymerization, and thus interfering with mitotic processes .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.5 | Tubulin inhibition |
| Compound B | MCF7 | 0.3 | Microtubule disruption |
| (2-Bromo-5-chlorophenyl)methylamine | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Antimicrobial Activity
The presence of halogen substituents (bromine and chlorine) is known to enhance the binding affinity of compounds to various biological targets, including enzymes and receptors involved in microbial resistance. Preliminary studies suggest that (2-Bromo-5-chlorophenyl)methylamine may exhibit antimicrobial properties, although specific data on its efficacy against particular pathogens remains limited.
The exact mechanism through which (2-Bromo-5-chlorophenyl)methylamine exerts its biological effects is not fully elucidated. However, it is believed to involve:
- Enzyme Inhibition : Potentially modulating pathways critical for cell proliferation.
- Receptor Interaction : Binding to specific receptors that may mediate cellular responses.
Case Studies
Several case studies have been conducted on structurally similar compounds that provide insights into the potential biological activity of (2-Bromo-5-chlorophenyl)methylamine.
Case Study 1: Antitumor Efficacy
A study explored the effects of a related compound on human tumor cell lines, demonstrating significant cytotoxicity and G2/M phase arrest. The findings support further investigation into the structural modifications that enhance anticancer activity .
Case Study 2: Microbial Resistance
Another research effort focused on the antimicrobial properties of halogenated phenylamines, revealing promising results against resistant strains of bacteria. This suggests that (2-Bromo-5-chlorophenyl)methylamine could be a candidate for further development in combating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
